molecular formula C5H10O4S B8071698 3-Butyn-1-ol, methanesulfonate

3-Butyn-1-ol, methanesulfonate

Cat. No.: B8071698
M. Wt: 166.20 g/mol
InChI Key: HWLQDXPVWHLIHP-UHFFFAOYSA-N
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Description

3-Butyn-1-ol, methanesulfonate is an organic compound that belongs to the class of alkynes and alcohols. It is a derivative of 3-butyn-1-ol, where the hydroxyl group is replaced by a methanesulfonate group. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butyn-1-ol, methanesulfonate typically involves the reaction of 3-butyn-1-ol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonate ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The process involves the same basic reaction as in the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Butyn-1-ol, methanesulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The methanesulfonate group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Elimination Reactions: The compound can undergo elimination to form 3-butyn-1-ol.

    Addition Reactions: The alkyne group can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile, with the nucleophile added in excess.

    Elimination Reactions: Often performed under basic conditions using strong bases like sodium hydride or potassium tert-butoxide.

    Addition Reactions: Conducted in the presence of catalysts such as palladium or platinum, often under mild conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted alkynes and alcohols.

    Elimination Reactions: The primary product is 3-butyn-1-ol.

    Addition Reactions: Products include halogenated alkynes and alkenes.

Scientific Research Applications

3-Butyn-1-ol, methanesulfonate is used in a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and heterocycles.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-butyn-1-ol, methanesulfonate involves the reactivity of the methanesulfonate group, which can undergo nucleophilic substitution reactions. The alkyne group can also participate in various addition reactions. These reactive sites allow the compound to interact with a wide range of molecular targets, making it useful in chemical synthesis and biological studies.

Comparison with Similar Compounds

Similar Compounds

    3-Butyn-1-ol: The parent compound, which lacks the methanesulfonate group.

    3-Butyn-2-ol: A similar compound with the hydroxyl group on the second carbon.

    Propargyl alcohol: Another alkyne alcohol with a similar structure.

Uniqueness

3-Butyn-1-ol, methanesulfonate is unique due to the presence of both an alkyne and a methanesulfonate group. This combination of functional groups provides a high degree of reactivity, making it a versatile reagent in organic synthesis. The methanesulfonate group is a good leaving group, facilitating various substitution and elimination reactions, while the alkyne group allows for addition reactions, expanding the compound’s utility in chemical transformations.

Properties

IUPAC Name

but-3-yn-1-ol;methanesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O.CH4O3S/c1-2-3-4-5;1-5(2,3)4/h1,5H,3-4H2;1H3,(H,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWLQDXPVWHLIHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C#CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50825260
Record name Methanesulfonic acid--but-3-yn-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50825260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72486-09-0
Record name Methanesulfonic acid--but-3-yn-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50825260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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